Methyl 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C12H14N4O2 and a molecular weight of 246.27 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a piperidine derivative with a pyrazine derivative in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Similar structure but lacks the cyano group.
Pyrrolidine derivatives: Share a similar piperidine ring but differ in the substituents attached to the ring.
Uniqueness
Methyl 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxylate is unique due to the presence of both the cyano and pyrazine groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .
Biological Activity
Methyl 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C_{13}H_{14}N_{4}O_{2} and a molecular weight of approximately 245.2771 g/mol. It features a piperidine ring substituted with a cyanopyrazinyl group and a carboxylate group, indicating its potential as a bioactive molecule in various therapeutic contexts.
Pharmacological Potential
Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in the modulation of enzyme pathways relevant to cancer and neurological disorders. Compounds with similar structures have been investigated for their potential as inhibitors of specific receptors or enzymes involved in disease processes.
Key Findings:
- Inhibition of Kinases: Related compounds have demonstrated inhibitory effects on kinases such as VEGFR-2, ERK-2, and Abl-1, which are critical targets in cancer therapy. For instance, derivatives of piperidine have shown promising anti-proliferative activities against various cancer cell lines, suggesting that this compound may follow similar trends .
Compound | Target Kinase | IC50 (μM) | Cell Line |
---|---|---|---|
6b | VEGFR-2 | 11.3 | HepG2 |
6b | Abl-1 | 4.5 | K562 |
Structure-Activity Relationships (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. Studies indicate that substituents on the piperidine ring significantly influence the compound's potency and selectivity against target kinases.
Notable SAR Insights:
- Substituent Effects: The introduction of different functional groups at specific positions on the piperidine ring can lead to increased selectivity and potency against particular kinases. For example, modifications that enhance hydrogen bonding interactions within the ATP-binding site of kinases have been shown to improve inhibitory activity .
Case Studies
Recent investigations into similar compounds have provided insights into their biological mechanisms:
- CHK1 Inhibitors: Research on CHK1 inhibitors has highlighted the importance of structural features in enhancing selectivity over other kinases like CHK2. The incorporation of specific groups has resulted in inhibitors with IC50 values below 10 nM, indicating high potency .
- Cyanopyrazine Derivatives: Compounds derived from cyanopyrazines have been studied for their ability to interact with critical cellular pathways involved in cancer proliferation. These studies emphasize the relevance of this compound as a potential candidate for further development in oncology .
Properties
Molecular Formula |
C12H14N4O2 |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
methyl 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H14N4O2/c1-18-12(17)9-2-6-16(7-3-9)11-10(8-13)14-4-5-15-11/h4-5,9H,2-3,6-7H2,1H3 |
InChI Key |
ASSZBRCJZNOXBT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NC=CN=C2C#N |
Origin of Product |
United States |
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